Cas no 854383-23-6 (O-(1-cyclopentylethyl)hydroxylamine)

O-(1-cyclopentylethyl)hydroxylamine structure
854383-23-6 structure
Product Name:O-(1-cyclopentylethyl)hydroxylamine
CAS No:854383-23-6
Molecular Formula:C7H15NO
Molecular Weight:129.200102090836
CID:6584141
PubChem ID:25137668

O-(1-cyclopentylethyl)hydroxylamine Properties

Names and Identifiers

    • O-(1-cyclopentylethyl)hydroxylamine
    • 854383-23-6
    • SCHEMBL1715892
    • EN300-1815639
    • InChIKey: VDSJGMRXICSRPN-UHFFFAOYSA-N
    • Inchi: 1S/C7H15NO/c1-6(9-8)7-4-2-3-5-7/h6-7H,2-5,8H2,1H3
    • SMILES: O(C(C)C1CCCC1)N

Computed Properties

  • Exact Mass: 129.115364102g/mol
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Rotatable Bond Count: 2
  • Monoisotopic Mass: 129.115364102g/mol
  • Heavy Atom Count: 9
  • Complexity: 79
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: 1.6
  • Topological Polar Surface Area: 35.2Ų

O-(1-cyclopentylethyl)hydroxylamine Pricemore >>

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
Enamine
EN300-1815639-0.05g
O-(1-cyclopentylethyl)hydroxylamine
854383-23-6
0.05g
$1068.0 2023-09-19

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